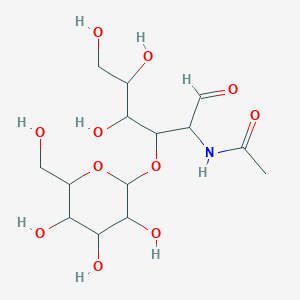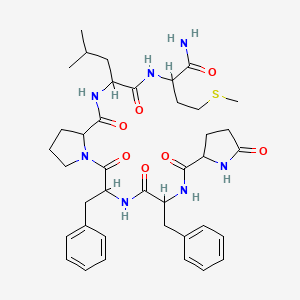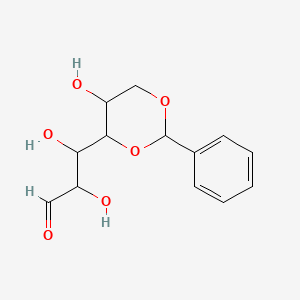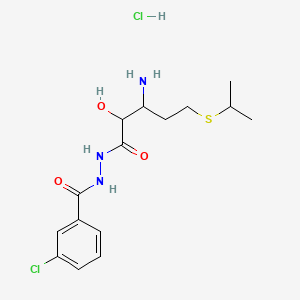
4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine is a complex organic compound that features a morpholine ring, a fluorinated phenyl group, and a boronic ester
Vorbereitungsmethoden
The synthesis of 4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of the boronic ester intermediate, which is then reacted with the fluorinated phenyl group under specific conditions to yield the final product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The fluorinated phenyl group can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine has several applications in scientific research:
Biology: The compound’s boronic ester group can interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active compounds.
Industry: It can be used in the production of advanced materials and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological applications. The fluorinated phenyl group enhances the compound’s stability and biological activity by increasing its affinity for target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other boronic esters and fluorinated phenyl derivatives. For example:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also features a boronic ester and a fluorinated phenyl group, but with a pyridine ring instead of a morpholine ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a similar structure but with a benzoate ester instead of a morpholine ring.
The uniqueness of 4-(2-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine lies in its combination of a morpholine ring, a fluorinated phenyl group, and a boronic ester, which imparts unique chemical and biological properties.
Eigenschaften
| 897017-00-4 | |
Molekularformel |
C18H27BFNO4 |
Molekulargewicht |
351.2 g/mol |
IUPAC-Name |
4-[2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C18H27BFNO4/c1-17(2)18(3,4)25-19(24-17)15-6-5-14(13-16(15)20)23-12-9-21-7-10-22-11-8-21/h5-6,13H,7-12H2,1-4H3 |
InChI-Schlüssel |
XMZJWQLMKORRSN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCN3CCOCC3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
![methyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/no-structure.png)






![[Ru(bpm)3][Cl]2](/img/structure/B12320301.png)

